
An In-depth Technical Guide to Hydroxy-PEG2-
CH2COOH (CAS 51951-04-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COOH

Cat. No.: B1673964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details
Hydroxy-PEG2-CH2COOH, with the CAS number 51951-04-3, is a heterobifunctional

polyethylene glycol (PEG) derivative. Also known by its IUPAC name, 2-[2-(2-

hydroxyethoxy)ethoxy]acetic acid, this molecule serves as a fundamental building block in

modern bioconjugation and drug delivery systems.[1] Its structure features a hydroxyl (-OH)

group at one end and a carboxylic acid (-COOH) group at the other, separated by a two-unit

ethylene glycol spacer. This distinct architecture allows for sequential and controlled

conjugation to other molecules.

The hydrophilic nature of the PEG spacer enhances the solubility and can improve the

pharmacokinetic profile of conjugated molecules, making it a valuable tool in the development

of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting

Chimeras (PROTACs).[1][2]

Chemical and Physical Properties
The following table summarizes the key quantitative data for Hydroxy-PEG2-CH2COOH.
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Property Value Reference(s)

CAS Number 51951-04-3 [1][2][3][4][5]

IUPAC Name

2-[2-(2-

hydroxyethoxy)ethoxy]acetic

acid

[1][2]

Synonyms

HO-PEG2-CH2COOH, 8-

Hydroxy-3,6-dioxaoctanoic

acid

[5]

Molecular Formula C6H12O5 [1][2]

Molecular Weight 164.16 g/mol [1][2]

Appearance White Powder / Liquid [6]

Purity ≥95% [1][5]

Solubility
Soluble in DMSO and other

polar organic solvents.
[2]

Storage Conditions
Store at -20°C to -5°C, keep

dry and avoid sunlight.
[5][7]

Applications in Drug Development
The unique properties of Hydroxy-PEG2-CH2COOH make it a versatile linker in various

biopharmaceutical applications.

Proteolysis-Targeting Chimeras (PROTACs)
This compound is widely used as a linker in the synthesis of PROTACs.[1] A PROTAC is a

heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The PEG linker in Hydroxy-PEG2-CH2COOH provides the necessary spacing

and flexibility for the formation of a stable ternary complex between the target protein, the

PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.
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The diagram below illustrates the general mechanism of the ubiquitin-proteasome system,

which is hijacked by PROTACs to achieve targeted protein degradation.

Ubiquitin (Ub)

E1
Ubiquitin-Activating

Enzyme

E2
Ubiquitin-Conjugating

Enzyme

Conjugation

AMP + PPi

E3
Ubiquitin Ligase

Transfer

Polyubiquitinated
Target Protein

Ligation

Target Protein

26S Proteasome

Recognition & Degradation

Degraded Peptides Recycled Ub

ATP

Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Antibody-Drug Conjugates (ADCs)
In the context of ADCs, Hydroxy-PEG2-CH2COOH can be used to link a potent cytotoxic drug

to a monoclonal antibody. The antibody directs the conjugate to cancer cells expressing a

specific antigen on their surface. The PEG linker enhances the solubility and stability of the

ADC in circulation. Upon internalization by the cancer cell, the cytotoxic payload is released,

leading to cell death.

The following diagram outlines the general mechanism of action for an Antibody-Drug

Conjugate.
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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
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Experimental Protocols
The bifunctional nature of Hydroxy-PEG2-CH2COOH allows for a variety of conjugation

strategies. The carboxylic acid is typically activated to form an amine-reactive intermediate,

while the hydroxyl group can be used for subsequent modifications.

Amide Bond Formation via EDC/NHS Coupling
This is a common method to conjugate the carboxylic acid moiety of Hydroxy-PEG2-
CH2COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule

ligand).

Materials:

Hydroxy-PEG2-CH2COOH

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Desalting columns or dialysis equipment for purification

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Hydroxy-PEG2-CH2COOH in anhydrous DMF or DMSO.
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Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or

anhydrous DMSO immediately before use. Do not store these solutions.

Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

Activation of Carboxylic Acid:

In a reaction vessel, combine the Hydroxy-PEG2-CH2COOH solution with the EDC and

NHS/Sulfo-NHS solutions.

A typical starting molar ratio is 1:1.5:1.5 (Hydroxy-PEG2-CH2COOH : EDC : NHS). This

may require optimization.

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the

amine-reactive NHS ester.

Conjugation to Amine:

Immediately add the activated Hydroxy-PEG2-CH2COOH solution to the solution of the

amine-containing molecule.

The pH of the final reaction mixture should be between 7.2 and 8.0.

The molar ratio of the activated linker to the amine-containing molecule should be

optimized for the specific application. A 10- to 20-fold molar excess of the linker is a

common starting point for protein conjugations.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching the Reaction:

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Purification:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1673964?utm_src=pdf-body
https://www.benchchem.com/product/b1673964?utm_src=pdf-body
https://www.benchchem.com/product/b1673964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove excess, unreacted linker and byproducts using a desalting column or dialysis with

an appropriate molecular weight cutoff (MWCO).

Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using

Hydroxy-PEG2-CH2COOH as the linker. This workflow assumes the sequential coupling of a

protein of interest (POI) ligand and an E3 ligase ligand.
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Caption: Generalized workflow for the synthesis of a PROTAC.
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Conclusion
Hydroxy-PEG2-CH2COOH (CAS 51951-04-3) is a high-value chemical tool for researchers

and drug development professionals. Its well-defined structure, bifunctional nature, and

hydrophilic properties provide a versatile platform for the synthesis of complex bioconjugates.

The ability to precisely control the linkage of molecules makes it an essential component in the

development of next-generation targeted therapies, including PROTACs and ADCs. The

experimental protocols and workflows provided herein offer a foundational guide for the

effective utilization of this important molecule in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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